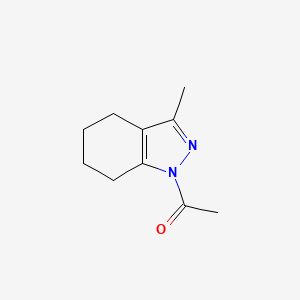
1-(3-Methyl-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methyl-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-one is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(3-Methyl-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-one typically involves the condensation of phenylhydrazine with a suitable ketone or aldehyde. One common method is the reaction of phenylhydrazine with 2-(hydroxymethylene)cyclohexanone-4-carboxylate . The reaction conditions often include acidic or basic catalysts to facilitate the condensation process. Industrial production methods may involve multi-step synthesis routes, optimizing yield and purity through various purification techniques.
Chemical Reactions Analysis
1-(3-Methyl-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce various substituents into the indazole ring, enhancing its biological activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Methyl-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-Methyl-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase-2 (COX-2) enzyme, reducing the production of pro-inflammatory mediators like prostaglandins . Its anticancer effects are linked to the induction of apoptosis in cancer cells through the activation of caspase pathways .
Comparison with Similar Compounds
1-(3-Methyl-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-one can be compared with other indazole derivatives such as:
1-Phenyl-4,5,6,7-tetrahydro-1H-indazole: Known for its anti-inflammatory properties.
2-Aryl-4,5,6,7-tetrahydro-2H-indazole: Exhibits significant antimicrobial activity.
3-Phenyl-2-(trifluoromethyl)phenyl-4,5,6,7-tetrahydro-2H-indazole: Demonstrates high anti-inflammatory activity with minimal side effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
85796-86-7 |
|---|---|
Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-(3-methyl-4,5,6,7-tetrahydroindazol-1-yl)ethanone |
InChI |
InChI=1S/C10H14N2O/c1-7-9-5-3-4-6-10(9)12(11-7)8(2)13/h3-6H2,1-2H3 |
InChI Key |
VWFJGUMYBPZBOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1CCCC2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















